Methyl chrysanthemate
Description
Significance in Terpenoid Chemistry and Natural Products Research
Methyl chrysanthemate holds a significant position in terpenoid chemistry as a derivative of chrysanthemic acid, an irregular monoterpenoid. The biogenesis of such irregular terpenes is a subject of interest, with proposed pathways involving the coupling of two dimethylallyl pyrophosphate units. rsc.org The study of chrysanthemates provides insights into these unique biosynthetic routes.
The reactivity of chrysanthemic acid and its esters, including the methyl ester, has been pivotal for several reasons unamur.be:
Structure Elucidation: Early chemical transformations of these compounds were essential in determining the complex structures of the natural pyrethrins (B594832). unamur.benih.gov
Discovery of New Insecticides: Modifications of the chrysanthemate structure have been the foundation for creating a multitude of synthetic pyrethroids, many with enhanced stability and insecticidal power. unamur.bewisdomlib.orgnih.gov
Understanding Environmental Fate: Studying the degradation pathways of chrysanthemate esters is crucial for understanding the environmental impact and persistence of pyrethroid insecticides. unamur.be
Furthermore, the molecular structure of chrysanthemates, with its distinct reactive sites—the carboxylic ester group, the isobutenyl side chain, and the cyclopropane (B1198618) ring—makes it an exceptional model for exploring chemical reactivity. unamur.be The presence of four possible stereoisomers, which can exhibit different behaviors with various reagents and enzymes, adds another layer of complexity and research interest. unamur.beresearchgate.net For instance, the thermal acid-catalyzed rearrangement of trans-methyl chrysanthemate into lavandulyl derivatives has been studied to understand the underlying reaction mechanisms, which could shed light on the biogenesis of chrysanthemic acid in plants. rsc.org
Overview of Research Trajectories in Chrysanthemate and its Derivatives
Research involving chrysanthemates has evolved from initial isolation and structural analysis to sophisticated synthetic and biotechnological applications. A primary trajectory has been the total synthesis of chrysanthemic acid and its esters, with a strong emphasis on constructing the cyclopropane ring and controlling stereochemistry. researchgate.net
Key research directions include:
Stereospecific Synthesis: Numerous strategies have been developed to synthesize specific stereoisomers of this compound. These methods often start from chiral natural products like (+)-α-pinene or employ asymmetric reactions such as the Sharpless catalytic epoxidation. tandfonline.comthieme-connect.comrsc.org
Modification for Synthetic Pyrethroids: A major research focus has been the modification of the chrysanthemic acid scaffold to produce more potent and stable insecticides. This involves replacing the vinylic methyl groups with halogens (like in deltamethrin (B41696) and cypermethrin) or altering the alcohol moiety of the ester. unamur.bewisdomlib.org These modifications have led to generations of synthetic pyrethroids with improved properties. wisdomlib.orgnih.gov
Biocatalysis: Enzymatic methods are being explored for the synthesis and resolution of chrysanthemate esters. Lipases and esterases have been screened for their ability to selectively hydrolyze or form these esters, offering an environmentally friendly route to optically active isomers. researchgate.netgoogle.comtandfonline.com For example, pig liver esterase (PLE) has shown high selectivity in the hydrolysis of certain chrysanthemate esters. researchgate.net
Rearrangement Studies: The inherent strain of the cyclopropane ring in chrysanthemates makes them susceptible to rearrangements under certain conditions, such as acid catalysis. rsc.orgcore.ac.uk Studying these rearrangements provides fundamental insights into reaction mechanisms like cyclopropylcarbinyl-homoallyl rearrangements. rsc.org
The following table provides a summary of selected research findings in the synthesis and transformation of chrysanthemates.
| Research Focus | Key Finding | Starting Material (Example) | Resulting Compound (Example) | Reference |
| Stereospecific Synthesis | Favorskii ring contraction of an α-bromocyclobutanone intermediate. | (+)-α-pinene | Methyl (+)-trans-chrysanthemate | tandfonline.com |
| Asymmetric Synthesis | Sharpless catalytic epoxidation as a key step. | 3-Methylbut-2-en-1-ol | Methyl trans-chrysanthemate | thieme-connect.com |
| Biocatalytic Hydrolysis | Pig liver esterase (PLE) shows high trans-selectivity for the acid moiety. | Racemic chrysanthemic acid esters | Optically active chrysanthemic acid | researchgate.net |
| Acid-Catalyzed Rearrangement | Rearrangement to lavandulyl derivatives via a cyclopropylcarbinyl-homoallyl mechanism. | trans-Methyl chrysanthemate | Methyl lavandulyl esters | rsc.org |
| Pyrethroid Development | Replacement of isobutenyl group with a dihalovinyl group. | Chrysanthemic acid | Precursors to Cypermethrin (B145020)/Deltamethrin | unamur.be |
Historical Context of Chrysanthemic Acid Derivatives Research
The history of chrysanthemic acid research is intrinsically linked to the quest for effective and safe insecticides derived from pyrethrum flowers (Chrysanthemum cinerariaefolium).
Key Historical Milestones:
Early 20th Century: Hermann Staudinger and Leopold Ružička conducted extensive investigations between 1910 and 1916. They successfully isolated and identified the two primary active ingredients of pyrethrum, which they named pyrethrin I and pyrethrin II. nih.govchemistryviews.org Through chemical degradation, they correctly determined the structures of the acidic components: chrysanthemic acid from pyrethrin I and the related pyrethric acid from pyrethrin II. chemistryviews.org
1922-1924: Ryo Yamamoto, a Japanese agricultural chemist, independently identified a cyclopropane ring within the structure of natural pyrethrins. wisdomlib.org Staudinger and Ružička also proposed the correct structures for the acid moieties, a significant achievement given the lack of modern spectroscopic methods. nih.gov Their work laid the "synthetic springboards" for future research, as they began to create new esters from chrysanthemic acid and various alcohols in an attempt to find more potent insecticides. chemistryviews.org
Post-World War I: Research on pyrethrum-based compounds shifted from Germany to research institutions in the United Kingdom, the United States, and Japan. chemistryviews.org
Mid-20th Century: A pivotal moment came in 1948 when Milton S. Schechter, Nathan Green, and Frederick B. LaForge at the U.S. Department of Agriculture synthesized allethrin (B1665230). wisdomlib.org This was the first synthetic pyrethroid, created by esterifying chrysanthemic acid with a synthetic alcohol, allethrolone. wisdomlib.org This breakthrough demonstrated that the insecticidal properties could be replicated and potentially improved upon with synthetic analogs.
1960s Onwards: Michael Elliott and his team at Rothamsted Research in the UK developed new, more light-stable alcohols to esterify with chrysanthemic acid, leading to compounds like resmethrin. wisdomlib.org Subsequent research focused heavily on modifying the chrysanthemic acid structure itself, leading to the development of photostable and highly active pyrethroids like permethrin (B1679614), cypermethrin, and deltamethrin, where the isobutenyl group was replaced by a dihalovinyl group. wisdomlib.orgnih.gov This marked a new era in insecticide chemistry, moving from direct derivatives to highly modified analogs based on the original chrysanthemate template. wisdomlib.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHSNMLIFFVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969862 | |
| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-63-9 | |
| Record name | Methyl chrysanthemate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chrysanthemate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl chrysanthemate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Chrysanthemate and Its Analogues
Stereospecific Synthesis Approaches
Stereospecific synthesis aims to convert a stereoisomeric starting material into a stereoisomeric product, where the stereochemistry of the starting material dictates the stereochemistry of the product. Several such approaches have been successfully applied to the synthesis of methyl chrysanthemate.
Synthesis from Chiral Natural Product Precursors (e.g., (+)-α-Pinene, (+)-Car-3-ene)
Naturally occurring chiral terpenes serve as excellent starting materials for the stereospecific synthesis of this compound, leveraging their inherent chirality.
From (+)-α-Pinene: A notable stereospecific synthesis transforms (+)-(1R, 5R)-α-pinene into the natural (+)-(1R, 3R)-trans-chrysanthemic acid methyl ester. tandfonline.com This synthetic route establishes a clear correlation between the absolute configuration of the starting material and the final product, where the C-3 chiral center of methyl (+)-trans-chrysanthemate shares the same absolute configuration as the C-5 center of (+)-α-pinene. tandfonline.com The process involves the Favorskii ring contraction of an α-bromocyclobutanone intermediate derived from the pinene backbone. tandfonline.comscispace.com
From (+)-Car-3-ene: The monoterpene (+)-3-carene has also been extensively used as a chiral precursor for pyrethroid acids. scilit.com Syntheses starting from (+)-(1S, 6R)-car-3-ene have been developed to yield methyl (+)-trans-chrysanthemate. tandfonline.comtandfonline.com In these routes, the C-6 chiral center of (+)-car-3-ene corresponds to the C-3 center of the target chrysanthemate molecule. tandfonline.com The conversion of (+)-3-carene is a versatile pathway for creating various chiral dimethylcyclopropane derivatives that are key synthons for complex natural products. scilit.com
| Precursor | Product | Key Transformation |
| (+)-(1R, 5R)-α-Pinene | Methyl (+)-(1R, 3R)-trans-chrysanthemate | Favorskii ring contraction of an α-bromocyclobutanone intermediate tandfonline.comresearchgate.net |
| (+)-(1S, 6R)-Car-3-ene | Methyl (+)-trans-chrysanthemate | Multiple synthetic routes leveraging the C-6 chirality tandfonline.comtandfonline.com |
Favorskii Ring Contraction in Stereospecific Synthesis
The Favorskii rearrangement is a powerful method for ring contraction of α-halo ketones in the presence of a base, typically proceeding through a cyclopropanone (B1606653) intermediate. ddugu.ac.innih.gov This reaction has been a cornerstone in the stereospecific synthesis of this compound from cyclic precursors. nih.gov
In the synthesis starting from (+)-α-pinene, an appropriately substituted α-bromocyclobutanone intermediate undergoes a Favorskii ring contraction to form the desired cyclopentane (B165970) carboxylate structure. tandfonline.comscispace.comresearchgate.net This step is crucial as it contracts the four-membered ring derived from the pinene structure into the three-membered cyclopropane (B1198618) ring of the chrysanthemate core, while preserving the stereochemistry. tandfonline.com The utility of this transformation is highlighted in its application to complex natural product synthesis, where a chiral-pool starting material is converted into a functionalized, optically active cyclopentane derivative. nih.govharvard.edu
Stereoselective Cyclopropanation Reactions in this compound Synthesis
Stereoselective cyclopropanation reactions are fundamental to the synthesis of the chrysanthemate framework. unl.pt These reactions involve the addition of a carbene or carbenoid to an alkene to form a cyclopropane ring, where the stereochemical outcome is controlled. The key strategies include halomethylmetal-mediated cyclopropanations (like the Simmons-Smith reaction), transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences. unl.pt
For instance, the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene (B125384) is a widely adopted industrial process for producing ethyl chrysanthemate. mdpi.com This reaction typically requires a catalyst to proceed efficiently and to control the stereoselectivity. mdpi.com The stereocontrol in these reactions can be influenced by various factors, including the choice of catalyst, solvent, and the structure of the reactants. unl.pt
Stereospecific Synthesis via Sulfur Ylide Chemistry
Sulfur ylides offer a powerful method for the formation of cyclopropane rings. chegg.com An efficient synthesis of methyl trans-chrysanthemate has been achieved using isopropylidenediphenylsulfurane and methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. thieme-connect.de This method can be performed stepwise, with the first equivalent of the ylide forming an intermediate epoxide, which then reacts with a second equivalent to yield the cyclopropane ring with high stereocontrol. thieme-connect.de
The reaction can be rendered asymmetric through the use of the Sharpless catalytic epoxidation, which produces an enantiomerically enriched epoxide precursor. thieme-connect.de This chiral precursor then reacts with the sulfur ylide to produce optically active methyl trans-chrysanthemate. thieme-connect.de This demonstrates how sulfur ylide chemistry can be integrated into an asymmetric strategy. thieme-connect.de Another approach involves the reaction of a chiral α-sulfinyl carbanion with an α,β-unsaturated ester, followed by intramolecular cyclization to yield an optically pure chrysanthemate precursor. researchgate.net
Asymmetric Synthesis Pathways
Asymmetric synthesis focuses on the preferential formation of one enantiomer or diastereomer over the other, often employing chiral catalysts or auxiliaries.
Cyclopropanation Reactions with Metal-Ligand Catalysts
The most significant advances in the asymmetric synthesis of this compound have come from the development of metal-catalyzed cyclopropanation reactions using chiral ligands. mdpi.com These reactions typically involve the decomposition of a diazoacetate by a metal complex to form a metal carbene intermediate, which then reacts with an olefin. mdpi.comnih.gov Copper and rhodium complexes are among the most effective catalysts for this transformation. nih.gov
The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the metal center. nih.gov A variety of chiral ligands have been developed and successfully applied, with bis(oxazoline) (Box) and salicylaldimine ligands being particularly prominent. nih.govresearchgate.net
Copper-Salicylaldimine Catalysts: The asymmetric synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester from methyl diazoacetate and 2,5-dimethyl-2,4-hexadiene has been studied in detail using a C(1)-chiral salicylaldimine Cu(I) complex. nih.gov Density functional theory (DFT) calculations have shown that the alkoxycarbonyl carbene complex intermediate is intrinsically chiral, and intramolecular hydrogen bonding within the complex transfers the chirality information from the ligand to the reacting species, thus directing the stereochemical outcome of the cyclopropanation. nih.gov
Copper-Bis(oxazoline) Catalysts: Chiral bis(oxazoline)-copper complexes are also highly effective catalysts for enantioselective cyclopropanation. researchgate.net Studies have shown that high enantioselectivities can be achieved even with ligands that lack C2 symmetry. researchgate.net The stereochemical outcome is rationalized by the steric interactions between the ester group of the carbene and the substituents on the bis(oxazoline) ligand, which favors one reaction pathway over others. researchgate.net
The table below summarizes the performance of different catalyst systems in the benchmark cyclopropanation of styrene (B11656) with ethyl diazoacetate, which serves as a model for chrysanthemate synthesis.
| Catalyst System | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (ee %) - trans | Enantiomeric Excess (ee %) - cis |
| Homogeneous PhBox(Me₂)-Cu complex | ~70/30 | 60% | 51% |
Data from a benchmark cyclopropanation reaction, not specific to this compound synthesis but illustrative of catalyst performance. researchgate.net
The development of these catalytic systems represents a major step towards the practical and environmentally friendly production of enantiomerically pure pyrethroids. mdpi.comnih.gov
Application of Chiral Salicylaldimine Copper(I) Complexes in Asymmetric Induction
The asymmetric synthesis of this compound, a key intermediate for pyrethroid insecticides, has been a significant area of research. A notable advancement in this field is the use of chiral salicylaldimine copper(I) complexes as catalysts. These catalysts have demonstrated high efficacy in inducing asymmetry during the cyclopropanation reaction between a diazoacetate and a diene. nih.govresearchgate.netmolaid.com
Specifically, the reaction involving methyl diazoacetate and 2,5-dimethyl-2,4-hexadiene in the presence of a C1-chiral salicylaldimine Cu(I) complex has been studied extensively. nih.govresearchgate.net This catalytic system has been successful in producing (+)-trans-(1R,3R)-chrysanthemic acid methyl ester with high enantioselectivity. nih.govresearchgate.net The effectiveness of these copper complexes stems from their ability to create a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other. The chirality of the final product is directly correlated with the chirality of the catalyst used. researchgate.net
Different chiral Schiff base-copper complexes, often derived from substituted salicylaldehydes and chiral amino alcohols, have been developed to optimize the enantiomeric excess (e.e.) of the cyclopropanation products. researchgate.net Some of these catalytic systems have achieved enantiomeric excesses of over 90%. researchgate.net
Theoretical and Computational Studies on Asymmetric Induction Mechanisms
To understand the high levels of stereoselectivity observed in these reactions, theoretical and computational studies have been employed. nih.govresearchgate.net Density functional theory (DFT) calculations have been particularly insightful in elucidating the reaction pathway and the mechanism of asymmetric induction. nih.gov
A key finding from these studies is that the alkoxycarbonyl carbene complex, a crucial intermediate in the reaction, is intrinsically chiral. nih.gov The chirality is transferred from the side chain of the salicylaldimine ligand to the carbene complex through intramolecular hydrogen bonding. nih.gov This hydrogen bonding plays a critical role in establishing the chiral environment necessary for asymmetric induction. nih.gov
Furthermore, molecular orbital analysis has provided a deeper understanding of the structure of the carbene complex and the transition state of the cyclopropanation step. nih.gov These computational models help to explain how the chiral catalyst influences the orientation of the reactants, leading to the preferential formation of the desired stereoisomer. nih.govresearchgate.net
Conventional and Industrial Synthesis Routes
Martel Route and Dimethylhexadiene (B12642583) Route Analysis
Two primary routes have been established for the industrial synthesis of chrysanthemates: the Martel route and the dimethylhexadiene route. mdpi.comresearchgate.net The dimethylhexadiene route is the more widely adopted process due to its shorter production pathway, readily available raw materials, and lower cost. mdpi.comresearchgate.net This route involves the cyclopropanation reaction of a diazoacetate with 2,5-dimethyl-2,4-hexadiene. mdpi.comguidechem.com
The Martel route, while also a viable method, presents a different synthetic strategy. mdpi.comhebmu.edu.cn An adaptation of a method originally described for the synthesis of methyl (1R)-trans-chrysanthemate has been applied to the synthesis of related compounds like methyl deltamethrinate. hebmu.edu.cn
| Route | Key Reactants | Advantages |
| Dimethylhexadiene Route | Diazoacetate, 2,5-Dimethyl-2,4-hexadiene | Shorter process, abundant raw materials, lower cost mdpi.comresearchgate.net |
| Martel Route | Varies; can involve ylides and enoates | Adaptable for various analogues hebmu.edu.cn |
Utilization of Diazoacetates in Cyclopropanation Reactions
The use of diazoacetates, such as methyl diazoacetate or ethyl diazoacetate, is central to many synthetic strategies for this compound. nih.govmdpi.comunamur.be These compounds serve as precursors to the carbene intermediate that undergoes cyclopropanation with an olefin. mdpi.comresearchgate.net The reaction is typically catalyzed by a metal complex, with copper-based catalysts being particularly common. researchgate.netmolaid.comthieme-connect.de
The reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene is a cornerstone of industrial production. patsnap.com However, ethyl diazoacetate is known for its instability, which can lead to side reactions and potential hazards. mdpi.com To address this, kinetic studies have been conducted on micro-flow platforms to better understand and control the reaction, aiming to improve efficiency and yield. mdpi.comresearchgate.net These studies have led to the development of kinetic models that can predict reaction outcomes under various conditions. mdpi.comresearchgate.net
The choice of catalyst is crucial for the success of the cyclopropanation. While copper catalysts are widely used, rhodium(II) complexes have also been investigated for their ability to influence both enantioselectivity and cis/trans selectivity in the addition of diazoacetates to olefins. lookchem.com
Synthesis of Chrysanthemic Acid as a Precursor to this compound
Chrysanthemic acid is the direct precursor to this compound, and its synthesis is a critical step. unamur.beresearchgate.net this compound is often prepared from chrysanthemic acid on a small scale using diazomethane, or through the acid chloride for other lower esters like the ethyl ester. unamur.be
Various synthetic strategies have been developed to obtain chrysanthemic acid and its enantiomers. One approach involves the stereospecific synthesis of (+)-trans-chrysanthemic acid from (+)-Δ³-carene. tandfonline.com Another method describes the synthesis of optically pure (+)-trans-chrysanthemic acid, also starting from (+)-Δ³-carene. tandfonline.com The synthesis of (1R)-trans-chrysanthemic acid has been achieved through methods that control the stereochemistry of the cyclopropane ring. researchgate.net
The synthesis of chrysanthemic acid often involves multiple steps, including the formation of key intermediates. For instance, the ozonolysis of (+)-Δ³-carene can yield precursors that are then converted to chrysanthemic acid. tandfonline.com Once the desired isomer of chrysanthemic acid is obtained, it can be esterified to produce this compound. unamur.beprepchem.com
Synthesis of Isotopically Labeled this compound for Mechanistic and Metabolic Studies
Isotopically labeled this compound is a valuable tool for conducting mechanistic and metabolic studies. unamur.beosti.gov The introduction of isotopes, such as deuterium (B1214612) (²H), allows researchers to trace the fate of the molecule in biological systems and to elucidate reaction mechanisms.
A convenient method for the regio- and stereospecific synthesis of ²H-labeled methyl trans-chrysanthemate has been reported. osti.gov This one-stage synthesis resulted in deuteriation at both the olefinic and cyclopropane ring protons, as confirmed by ¹H NMR spectroscopy. osti.gov Another study describes the synthesis of methyl D-chrysanthemate D7, which is exclusively labeled with deuterium at the two vinylic methyl groups and at another position on the cyclopropane ring. unamur.be This labeling was achieved through a process that suggests the formation of specific carbocation intermediates. unamur.be
The synthesis of isotopically labeled salicylates, which can be analogous to precursors for chrysanthemate synthesis, has also been explored, for example, through the hydrogenolysis of dichlorophenol followed by carboxylation. researchgate.net These labeled compounds are instrumental in understanding the intricate details of reaction pathways and metabolic transformations.
Derivatization Strategies for Novel Chrysanthemate Analogues
The quest for more potent and stable insecticides has driven the development of diverse derivatization strategies for chrysanthemate analogues. These strategies primarily focus on the key structural components of the molecule that are crucial for its biological activity.
Modifications on the Cyclopropane Ring System
The cyclopropane ring is a fundamental component of the chrysanthemic acid skeleton, and its modification has been a key area of research. core.ac.uk Synthetic approaches have been developed to produce chrysanthemic acid analogues with variations in the substituents on the cyclopropane ring. core.ac.uk One notable method involves the catalytic asymmetric cyclopropanation of dienyl ester substrates to yield precursors to ethyl chrysanthemate with high enantioselectivity. dicp.ac.cn This highlights the ability to control the stereochemistry of the cyclopropane ring, which is critical for insecticidal efficacy.
Further modifications include the creation of spirocyclopropanes and vinylcyclopropanes, which can serve as versatile intermediates for synthesizing more complex ring systems. dicp.ac.cn The reduction of methyl (+)-trans-chrysanthemum-dicarboxylate with lithium aluminum hydride yields the corresponding alcohol, demonstrating a functional group interconversion on a substituent of the cyclopropane ring. tandfonline.com Additionally, processes for preparing various cyclopropane derivatives often involve the manipulation of functional groups attached to the ring, such as the conversion of a formyl group to an acetal (B89532) and back, or the saponification of an ester to a carboxylic acid. google.com
| Modification Strategy | Description | Key Reagents/Methods | Resulting Analogue/Intermediate |
| Asymmetric Cyclopropanation | Catalytic addition of a diazoalkane to an alkene to form an enantioenriched cyclopropane ring. dicp.ac.cn | Diazoalkanes, alkene substrates, metal catalysts. dicp.ac.cn | Chiral cyclopropane precursors to chrysanthemates. dicp.ac.cn |
| Functional Group Interconversion | Reduction of an ester group on a cyclopropane substituent to an alcohol. tandfonline.com | Lithium aluminum hydride. tandfonline.com | Chrysanthemol, Chrysamphiol. tandfonline.com |
| Spirocyclopropane Formation | Synthesis of spirocyclic compounds containing a cyclopropane ring. dicp.ac.cn | gem-dichloroalkanes derived from cyclic ketones. dicp.ac.cn | Spirocyclopropane analogues. dicp.ac.cn |
| Ring-Opening of Vinylcyclopropanes | Transition-metal-catalyzed ring-opening of vinylcyclopropanes to form larger rings. dicp.ac.cn | Transition metal catalysts. dicp.ac.cn | Larger ring systems derived from chrysanthemate precursors. dicp.ac.cn |
Alterations of the Isobutenyl Side-Chain
The isobutenyl side-chain of chrysanthemates is a primary site for metabolic degradation, and thus, its modification has been a major focus to enhance stability and insecticidal activity. flinders.edu.auinchem.org A significant alteration involves the replacement of the isobutenyl group with a dichlorovinyl substituent, a key feature in the development of more photostable pyrethroids like permethrin (B1679614). flinders.edu.aunih.gov This change not only increases stability by inhibiting photochemical attack but also enhances insecticidal potency. nih.gov
Another strategy involves the oxidation of one of the methyl groups on the isobutenyl side-chain to a carboxylic acid. inchem.org This transformation has been observed as a major metabolic pathway in insects and rats. inchem.org The synthesis of chrysanthemic acid analogues has also involved variations of the alkenyl side-chain attached to the cyclopropane ring, leading to chrysanthemates with differing levels of activity. core.ac.uk
| Side-Chain Modification | Rationale | Example of Resulting Group | Impact on Properties |
| Replacement of Isobutenyl Group | Enhance photostability and insecticidal activity. flinders.edu.aunih.gov | Dichlorovinyl group. flinders.edu.aunih.gov | Increased stability and potency. nih.gov |
| Oxidation of Methyl Group | Mimic metabolic products and explore structure-activity relationships. inchem.org | Carboxylic acid group. inchem.org | Altered polarity and potential for further conjugation. inchem.org |
| Halogen Substitution | Increase stability and activity. flinders.edu.aunih.gov | Chlorine or bromine in place of methyl groups. flinders.edu.au | Enhanced resistance to photodecomposition. flinders.edu.au |
Synthesis of Allenic and Halogenated Analogues
The synthesis of allenic and halogenated analogues represents a strategic diversification of the chrysanthemate structure to explore novel chemical space and biological activities. An allenic cyclopropane has been synthesized as a key intermediate, containing the essential structural features of the chrysanthemic acid skeleton but with an additional double bond. core.ac.uk This intermediate can be selectively reduced to form chrysanthemyl alcohol, a precursor to chrysanthemic acid. core.ac.uk
Halogenated analogues, particularly those with chlorine or bromine atoms, have been a cornerstone of modern pyrethroid development. The substitution of the methyl groups on the isobutenyl side chain with halogens, such as in the creation of dichlorovinyl analogues, significantly improves stability against light-induced degradation. flinders.edu.aunih.gov This modification was a critical step in developing pyrethroids suitable for agricultural use. nih.gov The synthesis of these halogenated compounds often involves the esterification of a halogenated cyclopropanecarboxylic acid with an appropriate alcohol.
| Analogue Type | Synthetic Approach | Key Intermediate/Feature | Significance |
| Allenic Analogues | Synthesis from a precursor containing an allenic cyclopropane structure. core.ac.uk | Allenic cyclopropane with a primary hydroxyl group. core.ac.uk | Provides a synthetic route to chrysanthemic acid and its analogues. core.ac.uk |
| Halogenated Analogues | Replacement of methyl groups on the isobutenyl side-chain with halogens. flinders.edu.aunih.gov | Dichlorovinyl substituent. flinders.edu.aunih.gov | Enhanced photostability and insecticidal activity. nih.gov |
Formation of Thiazolylmethyl Chrysanthemates
To investigate structure-activity relationships, various heterocyclic esters of chrysanthemic acid have been synthesized, including thiazolylmethyl chrysanthemates. oup.comtandfonline.com The synthesis of these compounds typically involves the reaction of thioamides with α-haloketones or α-haloaldehydes to form the thiazole (B1198619) ring, which is then esterified with a cyclopropanecarboxylic acid like chrysanthemic acid. oup.comresearchgate.net
A study involving nineteen 2- or 4-thiazolylmethyl cyclopropanecarboxylates found that their insecticidal activity against houseflies was highly dependent on the substituents on the thiazole ring. oup.comtandfonline.com For instance, benzyl (B1604629) substitutions on the thiazole ring resulted in ineffective compounds. oup.comtandfonline.com However, 4,5,6,7-tetrahydrobenzothiazolylthis compound showed insecticidal activity comparable to that of allethrin (B1665230). oup.comtandfonline.com
| Compound | Synthesis Method | Observed Insecticidal Activity |
| Benzyl-thiazolylmethyl chrysanthemates | Prepared from thioamides and α-haloketones/α-haloaldehydes. oup.com | Ineffective against houseflies. oup.comtandfonline.com |
| 4,5,6,7-Tetrahydrobenzothiazolylthis compound | Prepared from thioamides and α-haloketones/α-haloaldehydes. oup.com | Activity comparable to allethrin (0.61 μ g/fly ). oup.comtandfonline.com |
| 4,5,6,7-Tetrahydrobenzothiazolylmethyl 2,2,3,3-tetramethylcyclopropanecarboxylate | Prepared from thioamides and α-haloketones/α-haloaldehydes. oup.com | Activity comparable to allethrin (1.56 μ g/fly ). tandfonline.com |
Biosynthetic Pathways and Mechanistic Studies
Proposed Biogenesis of Chrysanthemic Acid and its Precursors
The biosynthesis of chrysanthemic acid, a monoterpenoid, originates from the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). arkat-usa.orgwikipedia.org These precursors can be synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. portlandpress.comwikipedia.org While the MVA pathway was initially considered the source, studies using 13C-labeled glucose have demonstrated the significant role of the MEP pathway in the biosynthesis of the acid moiety of pyrethrins (B594832). portlandpress.com
The biogenesis of the chrysanthemate skeleton is an unusual "non-head-to-tail" coupling of two DMAPP units. wikipedia.orgpnas.org This contrasts with the typical "head-to-tail" condensations seen in the formation of many other terpenes. arkat-usa.org The proposed pathway involves the formation of chrysanthemyl diphosphate (B83284) (CDP) from two molecules of DMAPP, a reaction catalyzed by chrysanthemyl diphosphate synthase (CDS). nih.govresearchgate.net This is a key step that establishes the unique cyclopropane (B1198618) structure of the molecule. Following the formation of CDP, it is believed to be converted to trans-chrysanthemol (B1144467) through the action of one or more phosphatases. researchgate.net Subsequent oxidation steps, involving an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), convert trans-chrysanthemol to trans-chrysanthemic acid. portlandpress.comresearchgate.net
The final step to produce methyl chrysanthemate involves the esterification of chrysanthemic acid. While this can be achieved synthetically using reagents like diazomethane, the specific enzymatic mechanisms for methylation in natural systems are part of the broader pyrethrin biosynthesis pathway where chrysanthemoyl-CoA is a key intermediate. portlandpress.comunamur.be
Role of Isoprenoid Units (e.g., Dimethylallyl Pyrophosphate) in Chrysanthemate Biosynthesis
Dimethylallyl pyrophosphate (DMAPP) is the direct and crucial precursor for the biosynthesis of the chrysanthemate skeleton. wikipedia.orgnih.gov Unlike the formation of many other monoterpenes which involves the condensation of one molecule of DMAPP with one molecule of its isomer, isopentenyl pyrophosphate (IPP), the biosynthesis of chrysanthemic acid uniquely utilizes two molecules of DMAPP. portlandpress.comwikipedia.org
The enzyme responsible for this atypical condensation is chrysanthemyl diphosphate synthase (CDS). nih.govresearchgate.net This enzyme catalyzes the c1′-2-3 cyclopropanation reaction, effectively joining the two DMAPP molecules to form (1R,3R)-chrysanthemyl diphosphate (CDP). portlandpress.compnas.org This reaction is a pivotal step, as it creates the characteristic cyclopropane ring that is a hallmark of chrysanthemic acid and its derivatives.
| Precursor | Role in Chrysanthemate Biosynthesis |
| Dimethylallyl Pyrophosphate (DMAPP) | Direct precursor for the formation of the chrysanthemate skeleton. Two molecules of DMAPP are condensed to form chrysanthemyl diphosphate. portlandpress.comwikipedia.org |
| Isopentenyl Pyrophosphate (IPP) | Isomer of DMAPP and a fundamental building block for isoprenoids, but not directly involved in the initial condensation for chrysanthemate formation. arkat-usa.orgwikipedia.org |
Enzymatic Cyclopropanation and Subsequent Transformations in Natural Systems
The formation of the cyclopropane ring in chrysanthemic acid is a key enzymatic step that sets it apart from many other terpenes. This reaction is catalyzed by chrysanthemyl diphosphate synthase (CDS), which facilitates the condensation of two dimethylallyl pyrophosphate (DMAPP) molecules. portlandpress.comresearchgate.net This process is a c1′-2-3 cyclopropanation, leading to the formation of chrysanthemyl diphosphate (CDP). portlandpress.compnas.org The mechanism is thought to involve an electrophilic attack, creating the three-membered ring structure. pnas.org Interestingly, the amino acid sequence of CDS shows significant similarity to farnesyl diphosphate synthase (FPPase), an enzyme involved in head-to-tail terpene chain elongation, suggesting a fascinating evolutionary adaptation of a common enzyme fold for a different type of reaction. pnas.org
Following the creation of the cyclopropyl-containing intermediate, CDP, a series of subsequent enzymatic transformations occur to yield the final chrysanthemic acid. These steps are as follows:
Dephosphorylation: CDP is converted to trans-chrysanthemol. This step is catalyzed by one or more phosphatases that remove the diphosphate group. researchgate.net
Oxidation: The alcohol group of trans-chrysanthemol is then oxidized in a two-step process to a carboxylic acid. This involves the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), with trans-chrysanthemal (B1236807) as an intermediate. researchgate.net
These enzymatic steps have been successfully reconstructed in other organisms, such as tomato, by expressing the relevant genes from Tanacetum cinerariifolium, demonstrating the feasibility of engineering this pathway in heterologous systems. nih.govnih.gov The final esterification to this compound is part of the larger pyrethrin biosynthesis, where chrysanthemic acid is first activated to its CoA ester before being transferred to an alcohol moiety. portlandpress.com
| Enzyme | Substrate | Product | Function |
| Chrysanthemyl Diphosphate Synthase (CDS) | 2 x Dimethylallyl Pyrophosphate (DMAPP) | Chrysanthemyl Diphosphate (CDP) | Catalyzes the c1′-2-3 cyclopropanation to form the cyclopropane ring. portlandpress.comresearchgate.net |
| Phosphatase(s) | Chrysanthemyl Diphosphate (CDP) | trans-Chrysanthemol | Removes the diphosphate group. researchgate.net |
| Alcohol Dehydrogenase (ADH) | trans-Chrysanthemol | trans-Chrysanthemal | Oxidizes the alcohol to an aldehyde. researchgate.net |
| Aldehyde Dehydrogenase (ALDH) | trans-Chrysanthemal | trans-Chrysanthemic Acid | Oxidizes the aldehyde to a carboxylic acid. researchgate.net |
Chemical Reactivity and Rearrangement Mechanisms
Acid-Catalyzed Rearrangements of Methyl Chrysanthemate
The structural framework of this compound, featuring a strained cyclopropane (B1198618) ring and an isobutenyl side chain, makes it susceptible to a variety of rearrangements, particularly under acidic conditions. These transformations are of significant interest as they can lead to the formation of irregular monoterpenes.
Under acidic conditions, trans-methyl chrysanthemate undergoes rearrangement through a cyclopropylcarbinyl-homoallyl pathway. rsc.orgrsc.org This type of rearrangement is a characteristic reaction of cyclopropylcarbinyl systems, which can stabilize an adjacent positive charge. The process is initiated by the protonation of the isobutenyl double bond, leading to a tertiary carbocation. This intermediate can then rearrange, involving the opening of the cyclopropane ring to form a more stable homoallylic carbocation. nih.govrsc.org This pathway is fundamental to the formation of various isomeric products, most notably lavandulyl derivatives. rsc.orgrsc.org The fact that lavandulyl derivatives are obtained from this rearrangement may provide insight into the biogenesis of chrysanthemic acid in plants. rsc.org
The acid-catalyzed rearrangement of trans-methyl chrysanthemate at room temperature yields several lavandulyl esters. rsc.org The primary products formed are methyl trans-5-methyl-2-propen-2-ylhex-3-enoate and methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate. rsc.orgrsc.org These compounds can further isomerize and dehydrate to form the more stable methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate. rsc.org
With prolonged reaction times or under different acidic conditions (e.g., acid methanolysis), a number of other side products can be formed. These include products of retrograde aldol (B89426) cleavage, methoxy-lavandulyl esters, and isomers resulting from hydride transfers. rsc.org At elevated temperatures (130°C) in the presence of acid, the reaction can yield a mixture of unsaturated γ- and δ-lactones. rsc.orgacs.org
Below is a table summarizing the major products identified from the acid-catalyzed rearrangement of trans-methyl chrysanthemate.
| Compound Name | Structure | Conditions | Reference |
| Methyl trans-5-methyl-2-propen-2-ylhex-3-enoate | Lavandulyl Ester | Acidic, Room Temp. | rsc.org |
| Methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate | Lavandulyl Ester | Acidic, Room Temp. | rsc.org |
| Methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate | Lavandulyl Ester | Further isomerization | rsc.org |
| Methyl trans-5-methylhex-3-enoate | Side Product | Longer reaction time | rsc.org |
| Methyl trans-5-methyl-2-(2-methoxypropan-2-yl)hex-3-enoate | Side Product | Longer reaction time | rsc.org |
| Methyl 2,2-dimethyl-3-(2-methoxypropan-2-yl)cyclopropanecarboxylate | Side Product | Acid Methanolysis | rsc.orgacs.org |
| Dihydro-5-propan-2-yl-3-propan-2-ylidenefuran-2(3H)-one | γ-Lactone | Acidic, 130°C | rsc.org |
Mechanistic studies of the thermal acid-catalyzed reactions of trans-methyl chrysanthemate have elucidated the pathways leading to the various products. The formation of lavandulyl esters is explained by the cyclopropylcarbinyl-homoallyl rearrangement. rsc.org Deuterium (B1214612) exchange experiments have shown that this process is reversible, as exchange was observed in the isobutenyl side-chains of both the starting material and the lavandulyl ester products. rsc.org This indicates that under acidic conditions, an equilibrium exists between this compound and its rearranged isomers. The formation of lactones at higher temperatures suggests alternative reaction pathways become accessible, likely involving hydrolysis of the ester and subsequent intramolecular cyclization reactions. rsc.orgacs.org
Thermal Isomerization and Cyclopropane Ring Opening Mechanisms
This compound can undergo thermal isomerization. In the temperature range of 240-260°C, geometric isomerization between the cis and trans isomers can be achieved. gla.ac.uk However, at temperatures exceeding 260°C, structural isomerization involving the opening of the cyclopropane ring becomes the more prominent reaction pathway. gla.ac.ukresearchgate.net This ring-opening is a characteristic thermal reaction of cyclopropane derivatives, driven by the release of ring strain. rsc.org The mechanism likely involves the homolytic cleavage of a C-C bond within the cyclopropane ring to form a diradical intermediate, which can then rearrange to form various acyclic products.
Photochemical Transformations of Chrysanthemic Acid Derivatives
The photochemistry of chrysanthemic acid and its derivatives involves a variety of transformations, leveraging the energy of absorbed light to access reaction pathways not available under thermal conditions. nih.govtaylorfrancis.com These reactions are initiated by the electronic excitation of the molecule's chromophores. nih.gov For derivatives like 2-arylcyclopropylcarbinyl acetates, irradiation can lead to a photochemical cyclopropylcarbinyl-homoallyl rearrangement, yielding homoallyl acetates. This transformation is distinct from the acid-catalyzed thermal process and is believed to proceed through a singlet excited state. Photochemical reactions offer a powerful method for creating complex and strained molecular architectures from simpler precursors. nih.goviupac.org
Selective Oxidation Reactions for Functional Group Interconversion
Selective oxidation provides a crucial tool for the functional group interconversion of this compound, allowing for the targeted modification of its structure.
Ozonolysis: Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the isobutenyl side chain in this compound. unamur.be This reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). mdpi.commasterorganicchemistry.com Subsequent workup of the ozonide determines the final products. Reductive workup, typically using dimethyl sulfide (B99878) or zinc, cleaves the ozonide to yield aldehydes or ketones. unamur.bemasterorganicchemistry.com In the case of this compound, ozonolysis followed by reductive workup has been employed to synthesize methyl hemicaronate, a key intermediate for producing modified pyrethroids. unamur.be This oxidative cleavage is a fundamental step in the structural elucidation and synthetic modification of chrysanthemic acid and its esters. unamur.be
Chromium Trioxide Oxidation: Chromium trioxide (CrO₃) is a potent oxidizing agent used for various transformations in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of chrysanthemic acid derivatives, chromium trioxide in pyridine (B92270) has been successfully used to oxidize chrysanthemyl alcohol to chrysanthemic acid without altering the stereochemistry. gla.ac.uk This reagent is effective for converting primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.org The sensitivity of the chrysanthemyl framework to acidic conditions makes many other oxidizing agents unsuitable, highlighting the utility of chromium trioxide-based methods for these specific transformations. gla.ac.uk
Ester Cleavage and Methanolysis Mechanisms
The ester linkage in this compound is susceptible to cleavage under acidic conditions, a reaction that can proceed via several mechanistic pathways. The specific mechanism and resulting products are influenced by the reaction conditions, such as temperature and the nature of the acid catalyst.
One significant reaction is the acid-catalyzed methanolysis of trans-methyl chrysanthemate. rsc.org This process involves the addition of methanol (B129727) across the ester bond, leading to the formation of methyl 2,2-dimethyl-3-(2-methoxypropan-2-yl)cyclopropanecarboxylate. rsc.org The likely mechanism for this transformation begins with the protonation of the carbonyl oxygen of the ester group by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
The subsequent tetrahedral intermediate can then collapse, eliminating methanol and regenerating the protonated ester. However, under conditions conducive to methanolysis, an alternative pathway involves the cleavage of the C-O bond of the original methoxy (B1213986) group, followed by deprotonation to yield the new ester product and a molecule of water.
Simultaneously, under acidic conditions, particularly at room temperature, trans-methyl chrysanthemate can undergo rearrangement to form lavandulyl esters. rsc.org This competing reaction pathway highlights the complex reactivity of the molecule. The formation of these rearranged products suggests that the reaction can also proceed through mechanisms involving the cyclopropane ring, as discussed in the following section.
It is important to note that deuterium exchange has been observed in the isobutenyl side-chain of this compound under acidic conditions, indicating that the double bond can also participate in reactions, leading to a variety of products. rsc.org
Reactions with Lewis Acids and Protonic Acids leading to Isomerization or Cleavage
Both Lewis acids and protonic acids can induce significant transformations in this compound, leading to isomerization or cleavage of the molecule. These reactions typically involve the formation of carbocation intermediates, which can then undergo various rearrangements or reactions with nucleophiles.
Reactions with Protonic Acids:
When this compound is treated with a strong protonic acid, such as deuterated sulfuric acid in deuterated water, specific labeling patterns are observed in the product. unamur.be This indicates the formation of a carbenium ion intermediate. unamur.be The reaction is proposed to proceed via protonation of the double bond in the isobutenyl side chain, leading to a tertiary carbocation. This intermediate can then react with a nucleophile or undergo rearrangement.
Under certain acidic conditions at room temperature, trans-methyl chrysanthemate rearranges to lavandulyl esters, such as methyl trans-5-methyl-2-propen-2-ylhex-3-enoate and methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate. rsc.org This transformation is believed to occur through a cyclopropylcarbinyl–homoallyl rearrangement. rsc.orgrsc.org The mechanism involves the opening of the C(2)-C(3) bond of the cyclopropane ring. rsc.org
Reactions with Lewis Acids:
Lewis acids, such as boron trifluoride (BF₃), can also catalyze reactions of chrysanthemic acid and its esters. unamur.be While the direct reaction of this compound with various Lewis acids leading to a wide array of products is a broad area, specific examples illustrate their role. For instance, boron trifluoride is used as a Lewis acid catalyst in the synthesis of t-butyl chrysanthemate from chrysanthemic acid, demonstrating the activation of the carboxylic acid group. unamur.be
In the context of the cis/trans isomers of chrysanthemic acid, Lewis acids can be used to facilitate the separation of the trans isomer. This is achieved by the lactonization of the cis-chrysanthemic acid in the presence of a Lewis acid to form dihydrochrysanthemolactone, allowing for the isolation of the desired trans form. researchgate.net
The general mechanism of Lewis acid catalysis in these reactions involves the coordination of the Lewis acid to the lone pair of electrons on the carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack or rearrangement. This activation can facilitate both isomerization and cleavage reactions, depending on the specific Lewis acid and reaction conditions employed.
Spectroscopic Characterization and Advanced Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of methyl chrysanthemate and its derivatives. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize this compound. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the complete assignment of all protons and carbons in the molecule's structure. researchgate.net
For this compound, the ¹H NMR spectrum typically displays characteristic signals corresponding to the protons of the cyclopropane (B1198618) ring, the vinyl group, the gem-dimethyl groups, and the methyl ester group. The complexity of the spectra, particularly the signals for the cyclopropane protons, requires the use of two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) to establish proton-proton connectivities. researchgate.net
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group appears significantly downfield (at a higher ppm value) compared to the sp³ hybridized carbons of the cyclopropane ring and methyl groups. libretexts.orgopenstax.org Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR experiments like Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons. For establishing longer-range connectivity (e.g., between the ester methyl protons and the carbonyl carbon), Heteronuclear Multiple-Bond Correlation (HMBC) experiments are essential. nih.gov
Table 1: Representative NMR Data for this compound Derivatives
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~170-175 |
| -OCH₃ | ~3.7 | s | ~51 |
| C=CH- | ~5.0-5.5 | d | ~120-140 |
| Cyclopropane H | ~1.4-2.5 | m | ~25-40 |
| gem-Dimethyl C(CH₃)₂ | ~1.1-1.3 | s | ~20-30 |
| Vinyl C(CH₃)₂ | ~1.7 | s | ~18-25 |
Note: The values are approximate and can vary depending on the specific derivative, solvent, and instrument frequency. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
NMR spectroscopy is a powerful tool for studying the metabolism of chrysanthemate-containing compounds. When pyrethroids undergo biooxidation, various metabolites are formed. By isolating these metabolites and analyzing them with high-field NMR, researchers can pinpoint the exact sites of metabolic attack, such as oxidation of the methyl groups on the vinyl moiety or hydroxylation of the cyclopropane ring. Comparing the NMR spectra of the parent compound with its metabolites reveals changes in chemical shifts and coupling patterns, allowing for the precise structural identification of the biotransformation products. researchgate.net
Mass Spectrometry (MS) for Metabolite Identification and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying this compound and its metabolites. fortunejournals.comphcogj.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. researchgate.net
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. libretexts.org For this compound (molecular weight 182.26 g/mol ), a molecular ion peak would be expected at m/z 182. nih.gov
The fragmentation pattern is a unique "fingerprint" of the molecule. wikipedia.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, a loss of 31 mass units) or the entire ester group. whitman.edu In the case of this compound, characteristic fragments arise from the cleavage of the cyclopropane ring and the side chain. The NIST Mass Spectrometry Data Center reports a prominent peak at m/z 123 for this compound, which likely corresponds to the loss of the isobutenyl group fragment. nih.gov The analysis of these fragmentation patterns is crucial for confirming the structure of the parent compound and for identifying unknown metabolites by comparing their fragmentation to that of the original molecule. uni-saarland.de
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 182 | [M]⁺ (Molecular Ion) | Confirms molecular weight |
| 123 | [M - C₄H₇]⁺ | Major fragment, highly characteristic |
| 107 | [C₈H₁₁]⁺ | Further fragmentation product |
| 81 | [C₆H₉]⁺ | Cyclopentenyl cation, common fragment |
Data sourced from PubChem CID 91127. nih.gov
Chromatographic Methods for Separation and Quantification (e.g., GLC, TLC)
Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or environmental samples.
Gas-Liquid Chromatography (GLC) , often simply called Gas Chromatography (GC), is the premier method for analyzing volatile compounds like this compound. Separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a column. By using calibrated standards, GC can provide highly accurate quantitative data. It is also the chromatographic technique most commonly coupled with mass spectrometry for pyrethroid analysis. fortunejournals.com
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique used for rapid analysis and purification. researchgate.net A spot of the sample is applied to a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (eluent) is allowed to move up the plate. Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase. TLC is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound, and for preliminary separation of products before further analysis by other methods. pressbooks.pub The position of the compound is identified by its retention factor (Rf) value.
Advanced Spectroscopic Methodologies in Chemical Analysis (e.g., IR, UV-Vis)
Other spectroscopic methods provide valuable, complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. For this compound, the IR spectrum will show characteristic absorption bands confirming its ester functionality. Key peaks include a strong C=O (carbonyl) stretch, typically around 1730-1750 cm⁻¹, and C-O (ester) stretching vibrations in the 1100-1300 cm⁻¹ region. nist.govmsu.edu Vibrations corresponding to C-H bonds in the alkyl and vinyl parts of the molecule are also observed. msu.edu
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~2850-3000 | C-H Stretch | Alkyl/Vinyl |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1650 | C=C Stretch | Alkene |
| ~1100-1300 | C-O Stretch | Ester |
Note: Values are typical for esters and related structures. nist.govmsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. This compound contains an isolated carbon-carbon double bond and an ester group, which are not strong chromophores in the standard UV-Vis range (200-800 nm). Therefore, it is not expected to exhibit significant absorption, and UV-Vis spectroscopy is generally not a primary technique for its analysis, though it may be used in specific derivatization contexts or with HPLC detection at lower wavelengths.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways
Density Functional Theory (DFT) has been instrumental in elucidating the intricate reaction mechanisms involved in the synthesis of methyl chrysanthemate. Specifically, DFT calculations have been applied to investigate the asymmetric synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester. This reaction involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with methyl diazoacetate, catalyzed by a C(1)-chiral salicylaldimine Cu(I) complex.
Hybrid DFT calculations have been pivotal in probing the reaction pathway and the mechanism of asymmetric induction. These computational studies have revealed that the key intermediate, an alkoxycarbonyl carbene complex, is intrinsically chiral. This chirality is crucial for the stereoselective outcome of the reaction. The calculations have further shown that intramolecular hydrogen bonding within this carbene complex plays a significant role in transferring the chirality information from the catalyst's side chain to the carbene complex itself.
The application of DFT allows for a detailed examination of the potential energy surface of the reaction. This includes the characterization of stationary points, such as intermediates and transition states, providing a comprehensive understanding of the reaction's progress from reactants to products. By calculating the energies of these species, DFT can help to identify the most favorable reaction pathway and understand the factors that govern the reaction's efficiency and selectivity.
Molecular Orbital Analysis of Intermediates and Transition States in Catalytic Reactions
Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides deeper insights into the electronic interactions that govern the stability and reactivity of intermediates and transition states in the catalytic synthesis of this compound. In the asymmetric cyclopropanation reaction mentioned previously, MO analysis has been used to elucidate the structure of the carbene complex intermediate and the transition state of the cyclopropanation step.
The key findings from these analyses highlight the nature of the bonding and electronic distribution within these critical species. For the carbene complex, MO analysis helps to understand how the carbene moiety interacts with the copper catalyst and how the electronic properties of the ligands influence this interaction. This is crucial for understanding how the catalyst activates the carbene for the subsequent reaction with the diene.
Furthermore, the analysis of the transition state's molecular orbitals provides a detailed picture of the bond-forming process during the cyclopropanation. It can reveal the nature of the interactions between the carbene complex and the approaching diene, explaining why certain stereochemical outcomes are favored over others. By examining the overlap of the frontier molecular orbitals (HOMO and LUMO) of the reactants in the transition state, researchers can rationalize the observed stereoselectivity of the reaction.
Modeling Stereoselectivity and Asymmetric Induction in Synthesis
Computational modeling has proven to be a powerful tool for understanding and predicting the stereoselectivity and asymmetric induction in the synthesis of this compound. The insights gained from these models are invaluable for the rational design of more efficient and selective catalysts.
In the case of the copper-catalyzed asymmetric synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester, computational studies have successfully modeled the origin of the high stereoselectivity observed. The models have demonstrated that the C(1)-chiral salicylaldimine ligand on the copper catalyst creates a specific chiral environment around the active site.
The mechanism of asymmetric induction has been probed through these models, revealing that the chirality is transferred from the ligand to the product via the formation of a chiral carbene complex. The models show how the steric and electronic properties of the ligand dictate the orientation of the reactants in the transition state, leading to the preferential formation of one enantiomer over the other. This detailed understanding of the factors controlling stereoselectivity is crucial for the development of new catalysts with improved performance for the synthesis of pyrethroid insecticides derived from chrysanthemic acid.
Interactive Data Table: Computational Insights into this compound Synthesis
| Computational Aspect | Key Finding | Implication |
| DFT Reaction Pathway Analysis | The alkoxycarbonyl carbene complex intermediate is intrinsically chiral. | Explains the origin of chirality transfer in the asymmetric synthesis. |
| Intramolecular Interactions | Hydrogen bonding within the carbene complex transmits chirality information. | Highlights the importance of ligand design in controlling stereoselectivity. |
| Molecular Orbital Analysis | Elucidation of the electronic structure of the carbene complex and cyclopropanation transition state. | Provides a fundamental understanding of the catalytic cycle and the bond-forming process. |
| Modeling of Asymmetric Induction | The C(1)-chiral salicylaldimine ligand creates a defined chiral pocket. | Rationalizes the high enantioselectivity observed in the formation of the desired stereoisomer. |
Structure Activity Relationship Sar Studies of Chrysanthemate Based Compounds
Influence of Stereochemistry on Biological Activity
Stereoisomerism, including both geometric (cis/trans) and optical (enantiomeric) forms, is a major determinant of the biological efficacy of chrysanthemate-based insecticides. The spatial arrangement of substituents around the cyclopropane (B1198618) ring and other chiral centers in the molecule dramatically affects the compound's toxicity to target organisms.
Impact of Cis/Trans Isomerism on Efficacy
The orientation of the substituents at the C-1 and C-3 positions of the cyclopropane ring gives rise to cis and trans diastereomers, which often exhibit different levels of biological activity. For many pyrethroids, the cis isomers, where the C-1 ester group and the C-3 side-chain are on the same side of the ring, are more potent insecticides than their corresponding trans isomers. nih.govmdpi.com For example, in the case of permethrin (B1679614), the cis-isomer is noted to be considerably more toxic than the trans-isomer. beyondpesticides.orgbeyondpesticides.org This heightened potency is also observed in mammalian toxicity, where cis isomers are generally more potent. nih.gov
The insecticidal activity of a given formulation is often dependent on the ratio of cis to trans isomers present. mdpi.com Research on permethrin has shown that formulations with a higher cis:trans ratio exhibit greater efficacy. researchgate.net However, this is not a universal rule across all insect species or all pyrethroid structures. For instance, studies on cypermethrin (B145020) have shown that against mosquito larvae, the trans isomers can be significantly more toxic than the corresponding cis isomers. tandfonline.com This highlights the complexity of SAR, where the optimal configuration can be species-dependent.
| Compound | Isomer | Test Organism | Observation | Source |
|---|---|---|---|---|
| Permethrin | Cis-isomer | Mouse | Considerably more toxic (Oral LD50 = 100 mg/kg) compared to the technical mixture. | beyondpesticides.orgbeyondpesticides.org |
| Permethrin | Cis-isomer rich (80:20) | Rat | Demonstrates higher lethality compared to trans-isomer rich preparations. | researchgate.net |
| Cypermethrin | Trans-isomers | Mosquito larvae | Significantly more toxic than the corresponding cis-isomers. | tandfonline.com |
Enantiomeric Purity and Potency Differences
The chrysanthemic acid core contains two chiral centers (at C-1 and C-3 of the cyclopropane ring), leading to the existence of enantiomers (non-superimposable mirror images). It is well-established that the insecticidal activity of natural pyrethrins (B594832) and synthetic pyrethroids resides almost exclusively in the isomers derived from (1R)-chrysanthemic acid. nih.govnih.gov The esters of the (1R) configuration are significantly more toxic to insects than those with the (1S) configuration. researchgate.net
For instance, deltamethrin (B41696), one of the most potent pyrethroids, is a single isomer with the (1R, 3R) configuration in its acid moiety. michberk.com Its other seven stereoisomers show minimal insecticidal effects. michberk.com Similarly, the activity of phenothrin (B69414) and permethrin isomers is largely attributed to the 1R configuration, with the 1S isomers being generally considered inactive. tandfonline.comtandfonline.com This high degree of stereospecificity indicates a precise geometric requirement for the molecule to bind to its target site on the insect's nerve cell. Consequently, the production of enantiomerically pure or enriched products, such as S-bioallethrin which primarily consists of the (+)-trans-chrysanthemate ester, is a common strategy to maximize potency. rsc.org
| Compound Series | Active Configuration | Inactive/Less Active Configuration | Key Finding | Source |
|---|---|---|---|---|
| General Pyrethroids | 1R | 1S | The 1R conformations about the cyclopropane ring are considerably more toxic. | nih.govresearchgate.net |
| Deltamethrin | (1R,3R,αS) | Other 7 stereoisomers | Only one of its 8 possible stereoisomers is highly active. | michberk.com |
| Phenothrin & Permethrin | 1R isomers | 1S isomers | The inactivity of 1S isomers is considered a general rule. | tandfonline.com |
Modulations of the Chrysanthemate Moiety on Activity
Alterations to the core structure of the chrysanthemate acid component have been a key focus of SAR studies to develop more potent and stable insecticides. Modifications to the substituents on the cyclopropane ring and the isobutenyl side-chain significantly impact the molecule's insecticidal properties.
Role of the Cyclopropane Ring Substituents
The substituents on the cyclopropane ring are essential for insecticidal activity. The gem-dimethyl group at the C-2 position and the side chain at the C-3 position are critical features. The absolute configuration at C-1, as discussed previously, must be (R) for high potency. nih.govnih.gov
Research has shown that replacing the gem-dimethyl groups can lead to a loss of activity. Similarly, the nature of the substituent at C-3 is crucial. Natural pyrethrins are esters of either chrysanthemic acid (with an isobutenyl group at C-3) or pyrethric acid. nih.gov The development of photostable pyrethroids like permethrin and deltamethrin involved replacing the isobutenyl group with dihalovinyl groups (e.g., dichlorovinyl or dibromovinyl), which enhanced stability without sacrificing the necessary structural conformation for activity. nih.gov The presence of these specific substituents is thought to provide the optimal molecular shape and lipophilicity for binding to the target sodium channel.
Significance of the Isobutenyl Side-Chain
However, this unsaturated side chain is also a primary site for metabolic degradation through oxidation in both insects and mammals, which can lead to detoxification. beyondpesticides.org This susceptibility to degradation, along with photosensitivity, prompted extensive research into modifications. The breakthrough discovery of fenvalerate, which lacks a cyclopropane ring entirely, demonstrated that other bulky, lipophilic groups could mimic the spatial and physicochemical properties of the chrysanthemate structure. nih.gov Subsequent successful modifications in compounds like permethrin and cypermethrin involved replacing the isobutenyl group with more stable dihalovinyl groups, which improved environmental persistence while retaining high insecticidal efficacy. mdpi.comnih.gov
Ester Linkage Stability and its Contribution to Biological Action**
The ester bond connecting the chrysanthemic acid moiety to the alcohol moiety is a central feature of most pyrethroids and a critical point for their metabolism. The stability of this linkage directly contributes to the compound's biological action by influencing its persistence at the target site. nih.gov
In mammals, rapid hydrolysis of the ester bond by carboxylesterase enzymes is a major detoxification pathway, contributing to the selective toxicity of pyrethroids (i.e., they are more toxic to insects than mammals). beyondpesticides.orgnih.gov Insects also metabolize pyrethroids via ester hydrolysis, but often at a slower rate. Therefore, pyrethroids with greater stability against esterase action tend to exhibit higher insecticidal potency and longer residual activity.
The stereochemistry of the molecule can influence the rate of ester cleavage. For example, some studies suggest that the (S)-α-cyano configuration in Type II pyrethroids enhances metabolic resistance to ester cleavage, contributing to their higher potency. tandfonline.com Furthermore, differences in how human carboxylesterases (hCE-1 and hCE-2) hydrolyze various pyrethroid stereoisomers may lead to differences in human toxicity. nih.gov Thus, the stability of the ester linkage is a key factor in the delicate balance between insecticidal efficacy and selective toxicity.
Effects of Alcoholic Component Variations in Chrysanthemate Esters on Activity
The alcoholic component of chrysanthemate esters plays a pivotal role in determining their insecticidal efficacy. Structure-activity relationship (SAR) studies have demonstrated that modifications to this part of the molecule can lead to significant variations in potency. Research has explored a range of alcoholic moieties, from relatively simple aliphatic and aromatic alcohols to more complex structures like indanols and substituted furylmethyl alcohols, revealing key structural features that enhance activity.
One area of investigation has been the introduction of an indanyl group as the alcohol component. tandfonline.comtandfonline.comjst.go.jp Studies on various substituted indanyl chrysanthemates have shown that these esters possess substantial insecticidal activity. tandfonline.comtandfonline.comjst.go.jp For instance, the position of the chrysanthemate ester on the indanyl ring influences potency. Both 1-indanyl and 2-indanyl chrysanthemates have been found to be active, with their insecticidal effects being comparable. tandfonline.com
Substituents on the benzene (B151609) ring of the indanol nucleus further modulate the activity. The introduction of methyl and allyl groups at the 4-position of the 1-indanol (B147123) nucleus has been shown to be particularly effective, producing compounds with potent insecticidal properties. tandfonline.comtandfonline.comjst.go.jp In contrast, the presence of methoxy (B1213986) groups on the indanyl ring tends to decrease activity compared to the unsubstituted parent compound. tandfonline.com Halogen substituents also influence potency, with their effect being position-dependent. tandfonline.com Generally, increasing the number of substituents on the indanyl ring, such as progressing from mono- to di- or tri-substituted esters, leads to a decrease in insecticidal activity. tandfonline.com
**Table 1: Insecticidal Activity of 1-Indanyl Chrysanthemate Analogs against *Periplaneta americana***
| Compound | Substituent (R) | Mortality (%) |
| 5c | 4-CH₃ | 100 |
| 6c | 5-CH₃ | 80 |
| 7c | 6-CH₃ | 40 |
| 8c | 7-CH₃ | 20 |
| 20c | 4-allyl | 100 |
| 3c | H | 100 |
| 9e | 4-F | 20 |
| 10e | 5-F | 80 |
| 11e | 6-F | 40 |
| 12e | 5-Cl | 80 |
| 13e | 5-Br | 80 |
| 14e | 4-OCH₃ | 20 |
| 15e | 5-OCH₃ | 20 |
| 16e | 6-OCH₃ | 40 |
| Data sourced from Nakada et al. (1978). tandfonline.com |
Another class of alcoholic components that has been extensively studied is substituted benzyl (B1604629) alcohols. The widely used synthetic pyrethroids often incorporate alcohol moieties like 3-phenoxybenzyl alcohol and α-cyano-3-phenoxybenzyl alcohol. mdpi.com The addition of an α-cyano group to the 3-phenoxybenzyl alcohol, for instance, is a key structural feature of many highly potent "type II" pyrethroids. wikipedia.org
The influence of the alcohol moiety extends to interactions with the target site in insects. Studies on the nicotinic acetylcholine (B1216132) receptor, a potential target for pyrethroids, have shown that the nature of the alcohol component affects the binding and modulation of the receptor's ion channel. nih.gov For example, esters of cyclopentenolone were found to be more potent and rapid in inhibiting the binding of a channel blocker in the presence of an agonist compared to esters of α-cyano-3-phenoxybenzyl alcohol. nih.gov This suggests that the alcohol moiety can significantly influence the kinetics and potency of receptor interaction.
Further research into aryl-substituted unsaturated alcohols has also yielded potent insecticides. For example, chrysanthemate esters of 4-aryl-2-buten-1-ols have demonstrated significant insecticidal activity against houseflies. kyoto-u.ac.jp The 4-phenyl-trans-2-buten-1-yl chrysanthemate was found to be approximately three times more toxic than the reference compound allethrin (B1665230). kyoto-u.ac.jp Introduction of methyl groups on the double bond of the butenyl moiety generally resulted in a slight decrease in potency. kyoto-u.ac.jp
Table 2: Relative Toxicity of 4-Aryl-2-buten-1-yl Chrysanthemates against Houseflies (Musca domestica)
| Compound | Alcoholic Moiety | Relative Toxicity (Allethrin = 1.00) |
| I | 4-Phenyl-trans-2-buten-1-yl | 3.01 |
| II | 4-Phenyl-cis-2-buten-1-yl | 1.83 |
| V | 3-Methyl-4-phenyl-trans-2-buten-1-yl | 1.55 |
| VI | 2-Methyl-4-phenyl-trans-2-buten-1-yl | 1.11 |
| XXXIII | 4-Phenyl-cis-2-buten-1-yl | 1.83 |
| Data sourced from Sugiyama et al. (1973). kyoto-u.ac.jp |
Mechanisms of Biological Action and Detoxification Pathways
Interaction with Neuronal Targets: Sodium Channel Modulation in Insect Systems
The primary mode of action of pyrethroid insecticides, including derivatives of methyl chrysanthemate, is the disruption of nerve function through interaction with voltage-gated sodium channels (VGSCs) in the nervous system. researchgate.netnih.gov These channels are crucial for the initiation and propagation of action potentials in neurons. nih.gov Pyrethroids bind to the VGSCs, modifying their gating kinetics. nih.gov This interaction prolongs the open state of the channel, leading to a persistent influx of sodium ions. nih.gov
The consequence of this prolonged sodium influx is membrane depolarization, repetitive firing of neurons, and eventual nerve blockage, resulting in paralysis and death of the insect. nih.gov The binding of pyrethroids is stereospecific, and they are thought to have at least two receptor sites on the insect sodium channel. nih.gov
While both insect and mammalian sodium channels are targeted by pyrethroids, insect channels exhibit a much higher sensitivity to these compounds. nih.gov This differential sensitivity is a key factor in the selective toxicity of pyrethroids. researchgate.net Resistance to pyrethroids in some insect populations has been linked to mutations in the gene encoding the sodium channel, which reduces the binding affinity of the insecticide to its target site. nih.govnih.gov
Enzymatic Detoxification Mechanisms in Organisms
Organisms have evolved sophisticated enzymatic systems to detoxify xenobiotics, including pyrethroid insecticides. The two primary pathways for the detoxification of chrysanthemate esters are hydrolysis of the ester linkage and oxidation of various parts of the molecule. nih.govresearchgate.net These metabolic processes are critical in determining the persistence and toxicity of the compounds in both target and non-target organisms. nih.gov
The hydrolysis of the central ester bond in pyrethroids is a major detoxification pathway, catalyzed by a class of enzymes known as carboxylesterases. nih.govfrontiersin.orgresearchgate.net This enzymatic cleavage breaks the pyrethroid molecule into its constituent acid and alcohol moieties, which are generally less toxic and more readily excreted. rsc.org
The rate of esterase-mediated hydrolysis can vary significantly depending on the specific pyrethroid and the organism. For instance, pyrethroid-hydrolyzing esterases have been found to cleave trans-substituted cyclopropanecarboxylates much more rapidly than their corresponding cis-isomers. nih.gov In mammals, carboxylesterases present in the liver play a significant role in the rapid metabolism of pyrethroids, contributing to their relatively low mammalian toxicity. nih.govresearchgate.netmsstate.edu The efficiency of this hydrolysis is a critical factor in the selective toxicity of these insecticides. nih.gov
Table 1: Relative Hydrolysis Rates of Permethrin (B1679614) Isomers by Human Carboxylesterases
| Enzyme | Isomer | Relative Hydrolysis Efficiency (kcat/Km) |
|---|---|---|
| hCE-1 | trans-permethrin | 8-fold higher than cis-permethrin |
| hCE-2 | trans-permethrin | 28-fold higher than cis-permethrin |
Data based on a study of pyrethroid hydrolysis by human carboxylesterases. msstate.edu
In addition to ester hydrolysis, oxidative metabolism by microsomal oxidases, particularly the cytochrome P450 (CYP) monooxygenases, is a crucial detoxification pathway for pyrethroids. nih.govoup.comnih.gov These enzymes are primarily located in the liver in mammals and various tissues in insects. nih.govnih.gov
The cytochrome P450 system catalyzes a variety of oxidative reactions on the chrysanthemate moiety. nih.gov For the (+)-trans-chrysanthemate moiety, oxidation often occurs at the trans-methyl group of the isobutenyl substituent and at one of the gem-dimethyl groups. nih.gov In contrast, the (+)-cis-isomer is typically attacked at either of the methyl groups on the isobutenyl substituent. nih.gov These oxidative modifications increase the polarity of the molecule, facilitating its subsequent conjugation and excretion. researchgate.net The overexpression of certain cytochrome P450 enzymes has been identified as a significant mechanism of insecticide resistance in various insect species. researchgate.netmdpi.com
Table 2: Major Cytochrome P450-Mediated Oxidative Attack Sites on Chrysanthemate Isomers
| Isomer | Primary Oxidation Sites |
|---|---|
| (+)-trans-chrysanthemate | trans-methyl of isobutenyl group, one of the gem-dimethyl groups |
| (+)-cis-chrysanthemate | Either of the isobutenyl methyl groups |
Summary of oxidative metabolism sites on the chrysanthemate moiety. nih.gov
Metabolic Pathways of this compound and its Derivatives in Mammalian Systems
In mammals, this compound and its derivatives are generally metabolized rapidly, which accounts for their relatively low toxicity to these organisms. nih.govresearchgate.net The primary metabolic pathways involved are ester hydrolysis and oxidation, followed by conjugation reactions. nih.govresearchgate.net
Upon ingestion or absorption, pyrethroids are distributed to various tissues, with the liver being the principal site of metabolism. nih.gov Hepatic carboxylesterases efficiently hydrolyze the ester bond, as discussed previously. msstate.edu Simultaneously, cytochrome P450 enzymes in the liver microsomes carry out oxidative transformations on both the acid and alcohol portions of the molecule. nih.govresearchgate.net
The resulting acidic and alcoholic metabolites are then often conjugated with endogenous molecules such as glucuronic acid or sulfate. researchgate.net These conjugation reactions further increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. researchgate.net The rapid and efficient nature of these metabolic and elimination processes prevents the accumulation of the parent pyrethroid in mammalian tissues to toxic levels. researchgate.net
Structure-Biodegradability Relationships and Detoxification Efficiency in Biological Systems
The biodegradability and the efficiency of detoxification of chrysanthemate esters are intrinsically linked to their chemical structure. nih.gov Factors such as the isomeric configuration of the chrysanthemic acid moiety and the nature of the alcohol substituent significantly influence the rate and pathway of metabolism. nih.govnih.gov
As previously noted, trans-isomers of chrysanthemate esters are generally more susceptible to hydrolysis by esterases than their cis-counterparts. nih.gov This stereoselectivity in enzymatic degradation contributes to the different biological activities and environmental fates of pyrethroid isomers. nih.gov The presence of certain functional groups can also impact metabolic stability. For example, replacing biodegradable moieties with substituents that are more resistant to metabolism can enhance insecticidal activity but may also increase mammalian toxicity. nih.gov
Environmental Fate and Degradation Research
Photodegradation Pathways of Chrysanthemate Derivatives in the Environment
Photodegradation, or photolysis, is a primary mechanism for the breakdown of chrysanthemate derivatives in the environment, particularly on surfaces exposed to sunlight, such as foliage and topsoil, and in the upper layers of water bodies. nih.gov The ester linkage in pyrethroids is susceptible to cleavage by ultraviolet (UV) radiation from the sun. This process can lead to the formation of less complex molecules.
The main photochemical transformation processes for pyrethroid insecticides, which are complex esters of chrysanthemic acid, include:
Ester Bond Cleavage: The most significant pathway involves the breaking of the ester bond, which separates the chrysanthemic acid moiety from the alcohol moiety. For methyl chrysanthemate, this would yield chrysanthemic acid and methanol (B129727).
Photo-isomerization: Exposure to UV light can cause cis/trans isomerization around the cyclopropane (B1198618) ring of the chrysanthemic acid portion of the molecule.
Oxidation: Various oxidative reactions can occur on different parts of the molecule, leading to the formation of a range of photoproducts.
The rate and extent of photodegradation are influenced by several factors, including the intensity and wavelength of UV radiation, the presence of photosensitizers (like dissolved organic matter or clay minerals in water and soil), temperature, and pH. nih.gov For instance, the half-lives of different pyrethroids in water when exposed to sunlight can vary significantly, from less than a day to several hundred days. nih.gov
Table 9.1: Photodegradation Half-Lives of Selected Pyrethroids in Water and on Soil
Source: Data compiled from environmental fate studies of pyrethroids. nih.gov
Biodegradation in Environmental Compartments (Soil, Water, Plants)
Biodegradation is a critical process that determines the persistence of chrysanthemate derivatives in the environment. It is primarily mediated by microorganisms in soil and water. nih.govfrontiersin.org
Soil and Water: A diverse range of bacteria and fungi have been identified that can degrade pyrethroids. nih.govfrontiersin.org The primary and initial step in the microbial degradation of these compounds is the hydrolysis of the ester bond, catalyzed by carboxylesterase enzymes. nih.govmdpi.com This cleavage breaks the molecule into chrysanthemic acid and an alcohol moiety, which are generally less toxic and more readily degraded further. nih.gov Microorganisms can utilize the degradation products as a source of carbon and nitrogen. nih.govfrontiersin.org The rate of biodegradation is highly dependent on soil type, temperature, pH, moisture, and the abundance and activity of the microbial community. mdpi.com Aerobic conditions generally favor faster degradation than anaerobic conditions. nih.govacs.org For example, aerobic half-lives in soil for various pyrethroids range from 3 to 96 days, while anaerobic half-lives can extend from 5 to 430 days. nih.gov
Plants: Plants can also metabolize chrysanthemate derivatives that are taken up from the soil or deposited on their surfaces. The metabolic pathways in plants are similar to those in microbes and animals, often involving ester hydrolysis. nih.gov A key metabolic process in plants is the detoxification of the resulting chrysanthemic acid through glycosylation, where a sugar molecule is attached, making the compound more water-soluble and easier to store or sequester. nih.gov
Table 9.2: Examples of Pyrethroid-Degrading Microorganisms
Source: Data compiled from reviews on microbial degradation of pyrethroids. nih.govfrontiersin.orgmdpi.comdeswater.com
Adsorption and Leaching Characteristics in Soil and Sediments
The movement of this compound and its derivatives in the environment is heavily influenced by their strong tendency to adsorb to soil and sediment particles. nih.govnih.gov Due to their hydrophobic nature (high octanol-water partition coefficient, Log Kow) and low water solubility, these compounds bind tightly to organic matter and clay particles in soil. nih.govfortunejournals.comca.gov
This strong adsorption has two major consequences:
Low Leaching Potential: The binding to soil particles significantly restricts the vertical movement of these compounds through the soil profile. Consequently, they have a low potential to leach into groundwater. fortunejournals.comnih.govresearchgate.net The Groundwater Ubiquity Score (GUS), which is calculated based on soil half-life and the organic carbon partition coefficient (Koc), is generally low for pyrethroids, indicating they are non-leachers. nih.gov
Transport via Erosion: While leaching is minimal, chrysanthemate derivatives can be transported from agricultural and urban areas into aquatic ecosystems via surface runoff. They remain bound to eroded soil and sediment particles that are washed into streams, rivers, and lakes, where they can accumulate in the sediment bed. nih.gov
The extent of adsorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher Koc values indicate stronger binding. Pyrethroids exhibit very high Koc values, often in the range of 100,000 to 1,000,000 L/kg or higher, confirming their immobility in soil. fortunejournals.comca.gov
Table 9.3: Soil Adsorption Coefficients for Selected Pyrethroids
Source: Data from a study on pyrethroid adsorption in Malaysian soils. fortunejournals.com
Formation and Persistence of Environmental Metabolites and Transformation Products
The degradation of this compound and its derivatives leads to the formation of various metabolites and transformation products. The primary degradation pathway, through both biotic (microbial) and abiotic (photolysis, hydrolysis) processes, is the cleavage of the ester linkage. nih.govmdpi.com
For this compound, this primary degradation step yields:
Chrysanthemic Acid: This is the carboxylic acid moiety of the molecule. unamur.bewikipedia.org
Methanol: The alcohol moiety.
These initial products can undergo further degradation. Chrysanthemic acid is generally considered to be less persistent than the parent pyrethroid compound and is susceptible to further microbial breakdown. researchgate.net In plants, chrysanthemic acid can be conjugated with sugars to form glycosides, a common detoxification mechanism. nih.gov
Under photolytic conditions, a more complex array of transformation products can be formed through isomerization and oxidation of the parent compound before or after ester cleavage. nih.gov The persistence of these various metabolites depends on their chemical structure and the prevailing environmental conditions. While the primary metabolites are typically less toxic and persistent than the parent compounds, the complete environmental fate of all transformation products is an area of ongoing research. nih.govresearchgate.net
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). Chrysanthemate derivatives, being lipophilic (fat-loving) with high octanol-water partition coefficients (Kow), have a theoretical potential to bioaccumulate in the fatty tissues of organisms. nih.govepa.gov
The Bioconcentration Factor (BCF) is a measure used to quantify the potential of a chemical to accumulate in an aquatic organism directly from the water. A BCF greater than 1 indicates a tendency to bioconcentrate. wikipedia.org Regulatory agencies often use BCF thresholds (e.g., >1000 or >2000) to identify bioaccumulative substances. wikipedia.org
Research on pyrethroids shows that while they are taken up by organisms, their potential to bioconcentrate is significantly mitigated by the ability of most organisms to rapidly metabolize and eliminate them. nih.gov Fish, for example, can efficiently hydrolyze the ester bond, which facilitates excretion and prevents high levels of accumulation. nih.govnih.gov Despite this, measurable levels can be found, and the BCF can vary widely depending on the specific compound, species, and environmental conditions like the amount of dissolved organic matter in the water. cdc.gov
Table 9.4: Bioconcentration Factors (BCF) for Selected Pyrethroids in Fish
Source: Data compiled from various toxicological profiles and studies. nih.govnih.govcdc.gov
In terrestrial organisms, such as wild birds, pyrethroid residues have also been detected in unhatched eggs, indicating that bioaccumulation can occur in terrestrial food webs. researchgate.net
Environmental Impact Studies and Case Studies
The use of chrysanthemate-based insecticides has significant environmental implications due to their high toxicity to non-target organisms, particularly aquatic invertebrates and fish, as well as beneficial insects like bees. bitebacktick.comwikipedia.orgbeefriendlypestcontrol.com Environmental contamination occurs primarily through spray drift during application and surface runoff from treated agricultural and urban landscapes. Because they bind strongly to particles, contaminated sediment is a major route of exposure for bottom-dwelling organisms. ca.gov
Case Study: Santa Margarita River Watershed, California Studies conducted in the Santa Margarita River Watershed in Southern California identified pyrethroid toxicity in water samples, particularly during wet weather seasons corresponding to storm water runoff. The toxicity identification evaluation (TIE) implicated both agricultural and urban pesticide use as the main sources. The contamination significantly impacted the biological community of benthic macroinvertebrates, which are crucial to the river's ecosystem health. This case highlights how runoff from mixed-use landscapes can serve as a primary conduit for pyrethroid pollution into aquatic systems, posing a threat to aquatic life.
Other Environmental Impacts:
Aquatic Ecosystems: Contamination of surface waters has led to concentrations of some pyrethroids exceeding the chronic and acute toxicity criteria for aquatic life in certain regions. researchgate.netequiterre.org
Non-Target Insects: The broad-spectrum activity of these insecticides means they can harm beneficial insects, including pollinators, which can disrupt local ecosystems. bitebacktick.combeefriendlypestcontrol.com
These studies underscore the importance of managing the use of chrysanthemate derivatives to minimize their transport to sensitive environmental compartments and mitigate their impact on non-target species. beyondpesticides.org
Q & A
Q. What are the most common synthetic routes for methyl chrysanthemate, and how do their yields and stereochemical outcomes differ?
this compound is primarily synthesized via two industrial methods:
- Diazo Route (Staudinger-Sumitomo Method): Uses diazoacetates (e.g., ethyl diazoacetate) reacting with 2,5-dimethylhexadiene. This method produces a racemic trans/cis mixture (70:30 to 60:40) and is highly efficient but requires hazardous diazo compounds and copper/rhodium catalysts .
- Sulfone Route (Roussel-Uclaf Method): Involves methyl senecioate and metalated 3-methyl-2-butenyl arylsulfones. This route exclusively yields racemic trans-methyl chrysanthemate but generates metal sulfinate byproducts . Methodological Tip: Compare reaction conditions (e.g., solvent polarity, catalyst selection) to optimize stereoselectivity and minimize hazardous intermediates.
Q. How can environmental factors influence the biosynthesis of this compound in plants?
Studies on Rosmarinus officinalis under drought stress show this compound levels peak under mild drought (4.10 ± 1.06 ng/g) but decline sharply under severe drought (0.58 ± 0.01 ng/g). This suggests stress intensity modulates biosynthetic pathways, possibly via terpenoid synthase activity or precursor availability . Methodological Tip: Use controlled drought experiments with GC-MS to correlate volatile organic compound (VOC) profiles with stress-responsive genes (e.g., TPS genes).
Q. What analytical techniques are recommended for characterizing this compound purity and stereochemical integrity?
- Chiral HPLC or GC: Resolves cis/trans and enantiomeric isomers .
- NMR Spectroscopy: Confirms structural identity and detects impurities (e.g., sulfonate byproducts from the sulfone route) .
- X-ray Crystallography: Validates absolute configurations, particularly for bioactive isomers (e.g., (1R)-chrysanthemate derivatives) .
Advanced Research Questions
Q. How can synthetic methods be optimized to enhance stereochemical control in this compound production?
- Catalyst Engineering: Rhodium(II) carboxylates improve trans-selectivity in the diazo route .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) in the sulfone route enhance reaction efficiency and reduce byproduct formation .
- Post-Synthesis Separation: Use simulated moving bed (SMB) chromatography to isolate cis-isomers from diazo-derived mixtures .
Q. What mechanisms explain the insecticidal activity of this compound stereoisomers?
The (1R)-configuration of chrysanthemic acid derivatives aligns with insect sodium channel binding sites, enhancing neurotoxicity. Cis-isomers exhibit reduced activity due to steric hindrance . Methodological Tip: Conduct molecular docking studies with homology models of insect sodium channels (e.g., Drosophila melanogaster Nav1) to predict isomer-specific interactions.
Q. How can contradictory data on this compound yields across studies be systematically resolved?
- Meta-Analysis: Apply PRISMA guidelines to aggregate data from heterogeneous synthesis protocols, controlling for variables like catalyst type and reaction time .
- Sensitivity Analysis: Use tools like Monte Carlo simulations to identify critical parameters (e.g., temperature, solvent purity) contributing to yield variability .
Q. What are the ecological implications of this compound persistence in non-target organisms?
Chronic exposure studies in aquatic models (e.g., Daphnia magna) reveal bioaccumulation potential (log Kow = 4.2) and sublethal effects on reproductive endpoints. Use OECD Test Guidelines 211 and 221 to assess chronic toxicity .
Q. How can recent advances in green chemistry be applied to this compound synthesis?
- Biocatalysis: Engineered esterases or lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification .
- Flow Chemistry: Microreactors to safely handle diazo intermediates and improve heat/mass transfer .
Methodological Guidance
Designing experiments to study this compound’s role in plant-insect interactions:
- Field Trials: Measure VOC emissions from transgenic plants (e.g., Arabidopsis expressing chrysanthemate synthases) under herbivory .
- Electroantennography (EAG): Test insect antennal responses to synthetic this compound isomers .
Conducting a systematic review of this compound’s environmental fate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
